molecular formula C8H11F6NO2 B5011485 butan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

butan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

Cat. No.: B5011485
M. Wt: 267.17 g/mol
InChI Key: UPUQPGLXPBAPLP-UHFFFAOYSA-N
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Description

Butan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a chemical compound that features a butan-2-yl group and a hexafluoropropan-2-yl group linked by a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of butan-2-ylamine with 1,1,1,3,3,3-hexafluoropropan-2-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:

Butan-2-ylamine+1,1,1,3,3,3-hexafluoropropan-2-yl isocyanateButan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate\text{Butan-2-ylamine} + \text{1,1,1,3,3,3-hexafluoropropan-2-yl isocyanate} \rightarrow \text{this compound} Butan-2-ylamine+1,1,1,3,3,3-hexafluoropropan-2-yl isocyanate→Butan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be optimized to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield butan-2-ylamine and 1,1,1,3,3,3-hexafluoropropan-2-ol.

    Oxidation: The butan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Hydrolysis: Butan-2-ylamine and 1,1,1,3,3,3-hexafluoropropan-2-ol.

    Oxidation: Butan-2-one or butanoic acid.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Butan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamate functionality into molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.

    Medicine: Explored for its potential use as a drug intermediate or as a protective group in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the hexafluoropropan-2-yl group.

Mechanism of Action

The mechanism of action of butan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves the interaction of the carbamate group with various molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby blocking the active site and preventing substrate binding. The hexafluoropropan-2-yl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-yl N-methylcarbamate: Similar structure but with a methyl group instead of the hexafluoropropan-2-yl group.

    Butan-2-yl N-phenylcarbamate: Contains a phenyl group instead of the hexafluoropropan-2-yl group.

    Butan-2-yl N-ethylcarbamate: Features an ethyl group in place of the hexafluoropropan-2-yl group.

Uniqueness

Butan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to the presence of the hexafluoropropan-2-yl group, which imparts distinct chemical and physical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

butan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F6NO2/c1-3-4(2)17-6(16)15-5(7(9,10)11)8(12,13)14/h4-5H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUQPGLXPBAPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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